molecular formula C12H20N4O3S B7139870 N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide

N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide

Cat. No.: B7139870
M. Wt: 300.38 g/mol
InChI Key: UDYMWIOQEODCLL-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexylmethyl group attached to a propanamide backbone, with a 1H-1,2,4-triazol-5-ylsulfonyl substituent. The presence of the triazole ring and sulfonyl group suggests potential biological activity, making it a candidate for research in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-9(20(18,19)12-14-8-15-16-12)11(17)13-7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYMWIOQEODCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCCC1)S(=O)(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Formation of the Propanamide Backbone: The propanamide backbone is constructed through amide bond formation, typically using coupling reagents such as carbodiimides.

    Introduction of the Cyclohexylmethyl Group: The final step involves the alkylation of the amide nitrogen with cyclohexylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide involves its interaction with specific molecular targets. The triazole ring and sulfonyl group are key functional groups that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)acetamide
  • N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)butanamide
  • N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)pentanamide

Uniqueness

N-(cyclohexylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethyl group, triazole ring, and sulfonyl group in a single molecule allows for diverse interactions and applications that may not be achievable with similar compounds.

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